

FPL-55712 free base chemical structure

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Compound of Interest

Compound Name: FPL-55712 free base

Cat. No.: B1662943

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An In-depth Technical Guide to FPL-55712 Free Base

For researchers, scientists, and drug development professionals, FPL-55712 stands as a historically significant molecule. It was one of the first selective and potent antagonists of what was then known as the "Slow-Reacting Substance of Anaphylaxis" (SRS-A), later identified as the cysteinyl leukotrienes. Its development provided a critical pharmacological tool that helped elucidate the role of leukotrienes in pathophysiology, particularly in asthma and allergic reactions, and paved the way for the creation of modern anti-asthmatic drugs like montelukast and zafirlukast. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies associated with **FPL-55712 free base**.

Chemical Structure and Properties

FPL-55712 is a complex chromone-based carboxylic acid. Its chemical identity is defined by the following parameters.



Property	Value	
IUPAC Name	7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid[1]	
CAS Number	40785-97-5[2][3][4]	
Molecular Formula	C27H30O9[4]	
Molecular Weight	498.52 g/mol [3][4]	
SMILES String	CCCC1=C(O)C(=CC=C1OCC(O)COC1=CC=C 2C(=O)C=C(OC2=C1CCC)C(O)=O)C(C)=O	
InChI Key	LMQBMWHHGVZWMR-UHFFFAOYSA-N[4]	
Stereochemistry	Racemic[4]	
Physical Appearance	A solid powder.	
Solubility	Soluble to 50 mM in 100mM NaOH.[3]	

Pharmacological Data

FPL-55712 is a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). Its biological activity has been quantified in various preclinical models.



Parameter	Species	Model	Value / Observation
IC ₅₀ (vs. LTD ₄ -induced bronchoconstriction)	Guinea Pig	In vivo, aerosol administration	0.5% (w/v) solution in nebulizer[5]
IC ₅₀ (vs. LTE ₄ -induced bronchoconstriction)	Guinea Pig	In vivo, aerosol administration	0.8% (w/v) solution in nebulizer[5]
IC ₅₀ (vs. IgE-mediated anaphylaxis)	Rat	In vivo, aerosol administration	2.0% (w/v) solution in nebulizer[5]
Biological Half-Life (vs. LTD ₄)	Guinea Pig	Intravenous (i.v.) administration	1.7 minutes[5]
Biological Half-Life (vs. LTE4)	Guinea Pig	Intravenous (i.v.) administration	1.2 minutes[5]
Biological Half-Life (vs. LTD ₄)	Guinea Pig	Aerosol administration	120 minutes[5]
Biological Half-Life (vs. LTE4)	Guinea Pig	Aerosol administration	90 minutes[5]
Receptor Binding Affinity (K _i)	Guinea Pig	[³H]-LTD4 radioligand binding assay (lung membranes)	Competitively inhibits [³H]-LTD4 binding.[6] [7] A specific K _i value is not prominently reported in literature.
Effect on Leukotriene Elimination	Rat	In vivo, cannulated bile duct	Dose-dependently inhibits hepatobiliary elimination of [3H]-LTC4, [3H]-LTD4, and [3H]-LTE4.[8][9]

Mechanism of Action: CysLT₁ Receptor Antagonism

The primary mechanism of action for FPL-55712 is the blockade of the CysLT₁ receptor. Cysteinyl leukotrienes (LTD₄, LTC₄, LTE₄) are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. In target tissues like airway smooth muscle, they bind to the Gq-coupled CysLT₁ receptor, initiating a signaling cascade that results in

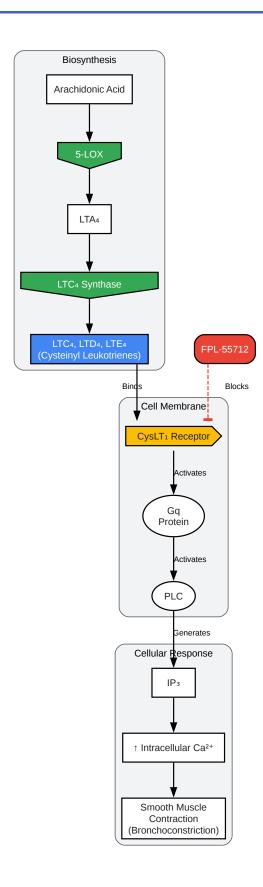






increased intracellular calcium and sustained smooth muscle contraction, a key feature of bronchoconstriction in asthma. FPL-55712 competitively binds to this receptor, preventing leukotriene-mediated signaling.





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CysLT₁ Signaling and FPL-55712 Inhibition



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize FPL-55712.

Isolated Guinea Pig Trachea Contraction Assay

This ex vivo assay is the classical method for assessing the potency of CysLT receptor antagonists.

Objective: To measure the ability of FPL-55712 to inhibit leukotriene-induced contraction of airway smooth muscle.

Methodology:

- Tissue Preparation: A male Hartley guinea pig (300-500g) is euthanized by CO₂ asphyxiation. The trachea is excised and placed in ice-cold Krebs-Henseleit buffer.[10]
- The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.[10]
- Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force-displacement transducer to record changes in tension.
- Equilibration: The tissues are equilibrated under a resting tension of 1.0 g for 60-90 minutes, with buffer changes every 15 minutes.
- Viability Test: Tissue viability is confirmed by inducing a maximal contraction with a high concentration of carbachol (e.g., 10⁻⁴ M).[11]
- Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, FPL-55712 (at various concentrations) or vehicle is added to the organ baths and incubated for 20-30 minutes.



- Agonist Challenge: A cumulative concentration-response curve to an agonist (e.g., LTD₄, 10⁻¹⁰ to 10⁻⁶ M) is generated. Contractions are recorded as a percentage of the maximal carbachol response.
- Data Analysis: The potency of FPL-55712 is determined by calculating the pA₂ value from Schild plot analysis, which quantifies the concentration of antagonist required to produce a two-fold shift in the agonist's concentration-response curve.

In Vivo Bronchoconstriction Assay (Aerosol Administration)

This in vivo model assesses the efficacy and duration of action of FPL-55712 when delivered directly to the airways.

Objective: To determine the ability of aerosolized FPL-55712 to protect against bronchoconstriction induced by intravenous leukotrienes.

Methodology:

- Animal Preparation: Anesthetized, spontaneously breathing guinea pigs are pretreated with a β-blocker like propranolol to prevent confounding effects of catecholamines.[5]
- A tracheal cannula is inserted for drug administration and, subsequently, artificial ventilation.
 [5]
- Antagonist Administration: Animals are exposed to an aerosol of FPL-55712 (e.g., 0.1% to 2% w/v solution) or vehicle, generated by a nebulizer and delivered through the tracheal cannula for a fixed period.[5]
- Ventilation and Challenge: Following aerosol administration, the animals are paralyzed with a neuromuscular blocker and artificially ventilated. A bronchoconstrictor challenge is administered via intravenous injection of LTD₄ or LTE₄ (e.g., 25 µg/kg).[5]
- Measurement: Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in airflow.

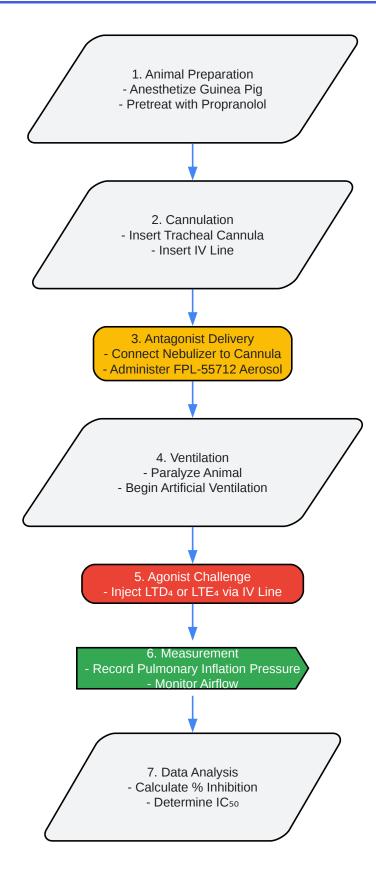


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• Data Analysis: The inhibitory effect of FPL-55712 is calculated as the percentage reduction in the bronchoconstrictor response compared to vehicle-treated animals. An IC₅₀ (the aerosol concentration causing 50% inhibition) is then determined.[5]





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Workflow for In Vivo Bronchoconstriction Assay



[3H]-LTD4 Radioligand Receptor Binding Assay

This assay directly measures the interaction of FPL-55712 with the CysLT₁ receptor in a cell-free system.

Objective: To characterize the binding of FPL-55712 to CysLT₁ receptors in guinea pig lung membranes.

Methodology:

- Membrane Preparation: Guinea pig lung tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate a crude membrane fraction rich in receptors.[6] Protein concentration is determined using a standard method (e.g., Bradford assay).
- Binding Reaction: In assay tubes, the lung membrane preparation (typically 50-100 μg protein) is incubated with a fixed concentration of radiolabeled [³H]-LTD₄.
- Competition Assay: To determine the affinity of FPL-55712, parallel incubations are performed with increasing concentrations of unlabeled FPL-55712.
- Incubation: The reaction is incubated at 37°C for 20-25 minutes to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap
 the membrane-bound radioligand while allowing the unbound radioligand to pass through.
 The filters are washed quickly with ice-cold buffer.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled LTD₄. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value for FPL-55712 (concentration that inhibits 50% of specific [³H]-LTD₄ binding) is determined, from which the inhibition constant (K_i) can be calculated using the Cheng-Prusoff equation.



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